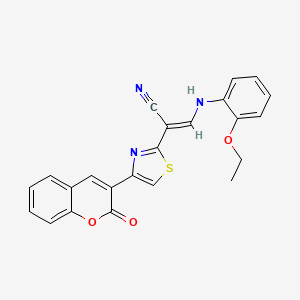

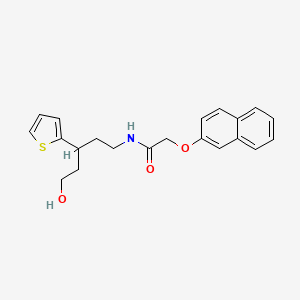

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a compound that is known from patents and scientific literature . It is related to a class of compounds that are potent inhibitors of blood clotting factor Xa . This compound is also known from its polymorphic forms .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction . The X-ray crystal structure of a related compound in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described. For example, the protodeboronation of pinacol boronic esters was reported, which is a valuable transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the HOMO–LUMO energy gap and hyperpolarizability of related compounds were calculated and compared with experimental values .Aplicaciones Científicas De Investigación

Anticoagulant Therapy

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide: is a key component in the synthesis of Rivaroxaban , a highly potent anticoagulant used in the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . Rivaroxaban operates by selectively inhibiting Factor Xa, an essential component in the blood coagulation cascade, thereby reducing the risk of clot formation.

Anti-inflammatory Applications

This compound has been utilized in the development of anti-inflammatory agents. Specifically, it serves as a scaffold for creating molecules that inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process . By targeting COX enzymes, particularly COX-2, researchers aim to create drugs that can alleviate inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Research has shown that derivatives of 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide exhibit antimicrobial properties. These compounds have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown promising results as potential antibacterial agents .

Antiviral Research

Indole derivatives, which share a similar molecular framework with 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide , have been studied for their antiviral capabilities. These studies include the development of compounds that show inhibitory activity against influenza A and other RNA and DNA viruses, suggesting potential applications for this compound in antiviral drug development .

Oncology and Cancer Treatment

The structural analogs of this compound are being investigated for their anticancer properties. The indole nucleus, which is structurally related, is found in many synthetic drug molecules and has shown high affinity binding to multiple receptors, making it a valuable pharmacophore in cancer treatment research .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound interacts with its target, FXa, through the neutral ligand chlorothiophene in the S1 subsite . This interaction allows for high affinity binding to FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The result of the compound’s action is the inhibition of FXa, which leads to a decrease in the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

It is known that the compound is currently under clinical development for the prevention and treatment of thromboembolic diseases , suggesting that it has been found to be stable and effective under a variety of conditions.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-N-(2-methylsulfonylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-19(16,17)10-5-3-2-4-8(10)14-12(15)9-6-7-11(13)18-9/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKYZQCOFOIKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)

![6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2930110.png)

![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)